molecular formula C15H18O3 B1200770 Ambrosin CAS No. 509-93-3

Ambrosin

Cat. No. B1200770
CAS RN: 509-93-3
M. Wt: 246.3 g/mol
InChI Key: IFXGCKRDLITNAU-JHSUYXJUSA-N
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Description

Ambrosin is a naturally occurring pseudoguaianolide sesquiterpene lactone . It’s a major phytochemical of many ragweed species distributed worldwide . It has a very potent anticancer activity and has been proven to have beneficial effects in disorders characterized by inflammatory nature .


Synthesis Analysis

Ambrosin is a sesquiterpene lactone, and its synthesis involves the addition of an amine into the α-methylene-γ-lactone to mask this group from nucleophiles and increase solubility . This prodrug approach has been developed to overcome problems of poor aqueous solubility and non-selective binding as a Michael acceptor at undesired targets .


Molecular Structure Analysis

The molecular formula of Ambrosin is C15H18O3 . Its average mass is 246.302 Da and its monoisotopic mass is 246.125595 Da .


Physical And Chemical Properties Analysis

Ambrosin has poor water solubility . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

  • Ambrosin has potential therapeutic applications due to its cytotoxic properties. It has been modified into water-soluble derivatives for potential use as prodrugs, showing significant cytotoxic activity in human cancer cell cultures (Hejchman, Haugwitz, & Cushman, 1995).

  • Ambrosin was initially isolated from Ambrosia maritima L., which was used as a popular drug in Egypt. Though it exhibited low activity in the initial pharmaceutical tests, its chemical structure suggests potential for further therapeutic applications (Abu-Shady & Soine, 1953).

  • A 2022 study revealed that Ambrosin exerts strong anticancer effects on human breast cancer cells through the activation of caspase and inhibition of the Wnt/β-catenin pathway, suggesting its potential in breast cancer treatment (Meng & Shao, 2022).

  • Ambrosin, in combination with Perindopril, was found to mitigate colitis in mice, indicating its anti-inflammatory properties and potential in treating inflammatory diseases (Kabel et al., 2022).

  • Another study showed that Ambrosin has selective and potent anticancer effects in drug-resistant human breast cancer cells through mitochondrial mediated apoptosis and targeting the Akt/β-Catenin signaling pathway (Fan et al., 2020).

  • Ambrosin was also reported to have trypanocidal activity, being effective against Trypanosoma cruzi, the etiological agent of Chagas Disease, indicating its potential in treating parasitic infections (Sepúlveda-Robles et al., 2019).

  • A study on the molecular structure of Ambrosin provided insights into its chemical properties, which are crucial for understanding its pharmacological potential (Iskander et al., 1988).

  • Ambrosin was found to be a potent NF-κβ inhibitor and ameliorated lipopolysaccharide-induced memory impairment in mice, suggesting its potential in treating neuroinflammatory conditions like Alzheimer's disease (Khalil et al., 2019).

Safety And Hazards

Ambrosin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

Ambrosin has been scarcely studied in AD models, but it shows promise as a possible remedy for AD . In silico studies showed that bioavailability and BBB permeability could be favorable for Ambrosin over curcumin . Future plans will explore which brain cell types are targeted by Ambrosin .

properties

IUPAC Name

(3aS,6S,6aR,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXGCKRDLITNAU-JHSUYXJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877831
Record name AMBROSIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambrosin

CAS RN

509-93-3, 64813-79-2
Record name Ambrosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambrosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambrosin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064813792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBROSIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBROSIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE9HO4LN0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XI048644B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,750
Citations
T Dargahi, A Caponi, M Ambrosin… - … Surveys & Tutorials, 2017 - ieeexplore.ieee.org
Software-defined networking (SDN) emerged as an attempt to introduce network innovations faster, and to radically simplify and automate the management of large networks. SDN …
Number of citations: 216 ieeexplore.ieee.org
M Ambrosin, M Conti, R Lazzeretti… - … Surveys & Tutorials, 2020 - ieeexplore.ieee.org
In recent years, the booming of Internet of Things (IoT) has populated the world with billions of smart devices that implement novel services and applications. The potential for …
Number of citations: 37 ieeexplore.ieee.org
W Herz, H Watanabe, M Miyazaki… - Journal of the American …, 1962 - ACS Publications
Subsequent references to this plant appear to be limited to a report5 which states that extracts of P. hysterophorus L. gave positive tests with Wagner and Dithmar reagent but that the …
Number of citations: 178 pubs.acs.org
M Ambrosin, A Compagno, M Conti… - … Surveys & Tutorials, 2018 - ieeexplore.ieee.org
The Internet protocol (IP) is the lifeblood of the modern Internet. Its simplicity and universality have fueled the unprecedented and lasting global success of the current Internet. …
Number of citations: 45 ieeexplore.ieee.org
M Ambrosin, M Conti, A Ibrahim, G Neven… - Proceedings of the …, 2016 - dl.acm.org
Large numbers of smart connected devices, also named as the Internet of Things (IoT), are permeating our environments (homes, factories, cars, and also our body - with wearable …
Number of citations: 164 dl.acm.org
M Ambrosin, A Anzanpour, M Conti, T Dargahi… - IEEE Micro, 2016 - ieeexplore.ieee.org
The Internet of Things (IoT) is emerging with the pace of technology evolution, connecting people and things through the Internet. IoT devices enable large-scale data collection and …
Number of citations: 138 ieeexplore.ieee.org
M Ambrosin, M Conti, F De Gaspari… - … /ACM Transactions on …, 2016 - ieeexplore.ieee.org
Software defined networking (SDN) is a new networking paradigm that in recent years has revolutionized network architectures. At its core, SDN separates the data plane, which …
Number of citations: 119 ieeexplore.ieee.org
M Ambrosin, M Conti, T Dargahi - Proceedings of the 2015 Workshop on …, 2015 - dl.acm.org
Attribute-Based Encryption (ABE) is a powerful cryptographic tool that allows fine-grained access control over data. Due to its features, ABE has been adopted in several applications, …
Number of citations: 106 dl.acm.org
MNA Khalil, MA Choucry, AS El Senousy, A Hassan… - PLoS …, 2019 - journals.plos.org
… Treated groups received curcumin (100 mg/kg) or ambrosin at … Curcumin and ambrosin (10 mg/kg) inhibited the upsurge of … In conclusion, ambrosin can be repurposed as AD remedy …
Number of citations: 21 journals.plos.org
M Ambrosin, M Conti, F De Gaspari… - Proceedings of the 10th …, 2015 - dl.acm.org
Software Defined Networking (SDN) is a new networking architecture that aims to provide better decoupling between network control (control plane) and data forwarding functionalities (…
Number of citations: 73 dl.acm.org

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